molecular formula C29H33N3O5 B12706605 Methyl 4-(3-((3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)benzylamino)-2-hydroxypropoxy)phenylacetate CAS No. 83918-74-5

Methyl 4-(3-((3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)benzylamino)-2-hydroxypropoxy)phenylacetate

Cat. No.: B12706605
CAS No.: 83918-74-5
M. Wt: 503.6 g/mol
InChI Key: NWMKNCIEMYYFLY-UHFFFAOYSA-N
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Description

Methyl 4-(3-((3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)benzylamino)-2-hydroxypropoxy)phenylacetate is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities, making this compound of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-((3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)benzylamino)-2-hydroxypropoxy)phenylacetate involves multiple steps. The initial step typically includes the formation of the benzimidazole core, followed by the introduction of the propyl and benzylamino groups. The final step involves the esterification of the phenylacetate moiety. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography, is also common to achieve high-purity final products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-((3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)benzylamino)-2-hydroxypropoxy)phenylacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Methyl 4-(3-((3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)benzylamino)-2-hydroxypropoxy)phenylacetate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(3-((3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)benzylamino)-2-hydroxypropoxy)phenylacetate involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. This compound may also interact with cellular pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(3-((3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)benzylamino)-2-hydroxypropoxy)phenylacetate is unique due to its specific structural features, which confer distinct biological activities. Its combination of benzimidazole, propyl, and benzylamino groups allows for diverse interactions with molecular targets, making it a versatile compound for various research applications .

Properties

CAS No.

83918-74-5

Molecular Formula

C29H33N3O5

Molecular Weight

503.6 g/mol

IUPAC Name

methyl 2-[4-[3-[benzyl-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]amino]-2-hydroxypropoxy]phenyl]acetate

InChI

InChI=1S/C29H33N3O5/c1-36-28(34)18-22-12-14-25(15-13-22)37-21-24(33)20-31(19-23-8-3-2-4-9-23)16-7-17-32-27-11-6-5-10-26(27)30-29(32)35/h2-6,8-15,24,33H,7,16-21H2,1H3,(H,30,35)

InChI Key

NWMKNCIEMYYFLY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)OCC(CN(CCCN2C3=CC=CC=C3NC2=O)CC4=CC=CC=C4)O

Origin of Product

United States

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